

Mass Spectrometry Fragmentation Patterns of Methylisoxazole Amines: A Comparative Technical Guide

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Compound of Interest

Compound Name: 2-(5-Methylisoxazol-3-yl)ethanamine

Cat. No.: B15127743

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Executive Summary: The Isomer Differentiation Challenge

Methylisoxazole amines—specifically the isomers 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole—serve as critical scaffolds in drug discovery, functioning as bioisosteres for carboxylic acids and amides. Despite their structural similarity, these isomers exhibit distinct fragmentation behaviors under Electron Ionization (EI) mass spectrometry.

The differentiation relies on a core mechanistic divergence: the specific ring-opening pathway dictated by the substituents at the C3 and C5 positions.

Isomer	Structure	Key Diagnostic Ion	Primary Neutral Loss
3-Amino-5-methylisoxazole	3-NH ₂ , 5-Me	m/z 55 (Base/High)	Acetyl radical/cation (43 Da)
5-Amino-3-methylisoxazole	3-Me, 5-NH ₂	m/z 57 (High)	Acetonitrile (41 Da)

Mechanistic Foundation: Isoxazole Ring Cleavage

To interpret the spectra accurately, one must understand the Isoxazole-Acylazirine Rearrangement. Upon ionization, the isoxazole ring does not simply shatter; it undergoes a predictable sequence of isomerization and cleavage.

The General Pathway

- N-O Bond Homolysis: The weakest bond (N-O) breaks first, forming a diradical or zwitterionic intermediate.
- Acylazirine Formation: The intermediate rearranges to a 2-acylazirine.
- Ring Scission: The azirine ring cleaves to yield two distinct fragments: a Nitrile (R-CN) and a Ketene/Carbonyl species.

The "3-Nitrile / 5-Ketene" Rule:

- The substituent at Position 3 typically ends up in the Nitrile fragment.
- The substituent at Position 5 typically ends up in the Ketene/Carbonyl fragment.

Detailed Fragmentation Analysis

A. 3-Amino-5-methylisoxazole (CAS 1072-67-9)

Structure: O=N=C(NH2)-C(H)=C(CH3)^[1]

Fragmentation Logic:

- Position 3 (NH₂): Predicted to form Cyanamide (NH₂-CN, 42 Da).
- Position 5 (CH₃): Predicted to form Methyl Ketene or Acetyl cation (CH₃-CO, 43 Da).

Observed Spectrum Analysis: The mass spectrum is dominated by the stability of the amino-containing fragment.

- Molecular Ion (M⁺): m/z 98 (Strong, stable aromatic system).
- Primary Fragmentation: The ring opens. The 5-methyl group facilitates the formation of an acetyl species.
 - Pathway: Loss of the acetyl group (mass 43).
 - Calculation: 98 (M⁺) - 43 (CH₃CO) = m/z 55.
 - Identity of m/z 55: The [C₂H₃N₂]⁺ ion (protonated cyanamide or amino-azirine fragment).
- Secondary Ions: m/z 43 (Acetyl cation) is also observed, but m/z 55 is often the base peak or second highest, serving as the diagnostic marker.

B. 5-Amino-3-methylisoxazole (CAS 14678-02-5)

Structure: O-N=C(CH₃)-C(H)=C(NH₂)

Fragmentation Logic:

- Position 3 (CH₃): Predicted to form Acetonitrile (CH₃-CN, 41 Da).
- Position 5 (NH₂): Predicted to form Amino Ketene / Carbamoyl species.

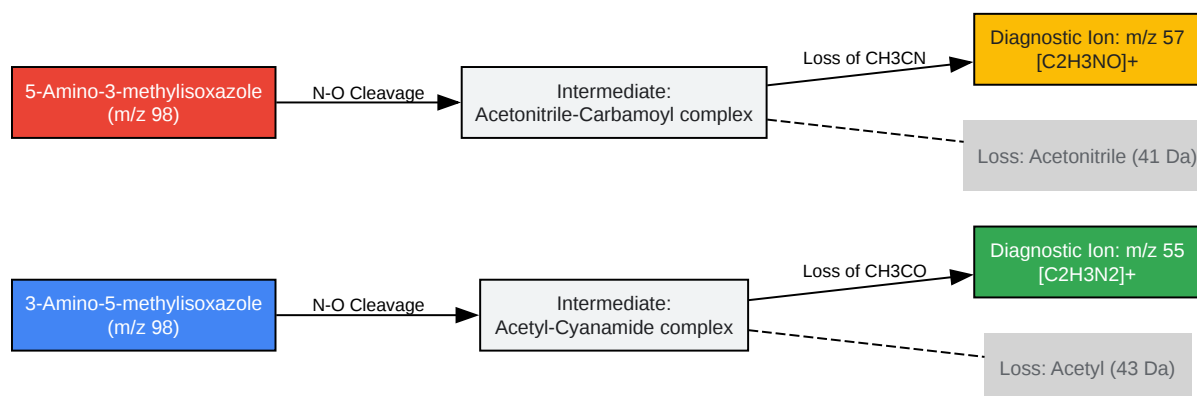
Observed Spectrum Analysis:

- Molecular Ion (M⁺): m/z 98.
- Primary Fragmentation: The 3-methyl group strongly directs the loss of acetonitrile, a very stable neutral molecule.
 - Pathway: Loss of Acetonitrile (mass 41).

- Calculation: $98 (M^+) - 41 (CH_3CN) = m/z 57$.
- Identity of $m/z 57$: The $[C_2H_3NO]^+$ ion (Amino ketene radical cation).
- Secondary Pathway: Loss of CO (28 Da) is also common in 5-aminoisoxazoles due to the "enamine-like" character, leading to $m/z 70$, but the $m/z 57$ peak remains the primary differentiator from the 3-amino isomer.

Visualizing the Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for isomer differentiation.



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Caption: Divergent fragmentation pathways of methylisoxazole amine isomers. The position of the methyl group dictates the neutral loss (Acetyl vs. Acetonitrile), resulting in distinct diagnostic ions.

Experimental Protocol for Differentiation

To replicate these results and ensure unambiguous identification, follow this standardized GC-MS or Direct Insertion Probe (DIP) protocol.

Equipment & Conditions

- Ionization: Electron Impact (EI) at 70 eV.
- Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid thermal degradation).
- Analyzer: Quadrupole or Ion Trap (Unit resolution is sufficient).

Step-by-Step Workflow

- Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol or Ethyl Acetate. Avoid acetonitrile as a solvent to prevent background interference with the m/z 41 diagnostic loss.
- Injection: Inject 1 μ L in split mode (10:1) to avoid detector saturation.
- Data Acquisition: Scan range m/z 25–150.
- Analysis Criteria:
 - Extract Ion Chromatogram (EIC) for m/z 55 and m/z 57.
 - If m/z 55 > m/z 57: Assign as 3-Amino-5-methylisoxazole.
 - If m/z 57 > m/z 55: Assign as 5-Amino-3-methylisoxazole.
 - Validation: Check for m/z 43 (Acetyl). It should be significantly higher in the 3-amino isomer spectrum.

Comparative Data Summary

Feature	3-Amino-5-methylisoxazole	5-Amino-3-methylisoxazole
CAS Number	1072-67-9	14678-02-5
Molecular Weight	98.10	98.10
Base Peak (Typical)	m/z 98 or m/z 55	m/z 98 or m/z 43
Diagnostic Fragment	m/z 55	m/z 57
Mechanism	Loss of Acetyl ($\text{CH}_3\text{CO}\cdot$)	Loss of Acetonitrile (CH_3CN)
Secondary Fragments	m/z 43 (Acetyl)	m/z 42 (Cyanamide - minor)

References

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Sources

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